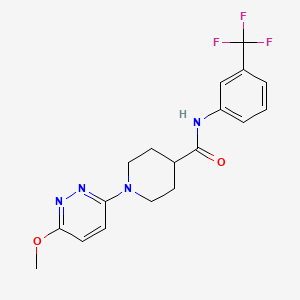
2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two thiazole rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Lacks the additional thiazole ring and methyl group.
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: Lacks the chlorine atom and isobutyl group.
Uniqueness
The presence of two thiazole rings, a chlorine atom, and an isobutyl group makes 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C12H14ClN3OS2 |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3OS2/c1-6(2)4-8-9(15-11(13)19-8)10(17)16-12-14-5-7(3)18-12/h5-6H,4H2,1-3H3,(H,14,16,17) |
InChI-Schlüssel |
GUSGPDPLSRBPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=C(SC(=N2)Cl)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide](/img/structure/B12161500.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161504.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12161509.png)
![2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12161511.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B12161515.png)
![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
![N-(3-methylbutyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161523.png)
![4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B12161530.png)
![methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161537.png)
methanone](/img/structure/B12161542.png)
![methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12161544.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12161568.png)
